molecular formula C21H15BrF3NO3 B5177087 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide

4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide

Cat. No. B5177087
M. Wt: 466.2 g/mol
InChI Key: QSZLKXMYJAOACU-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide, also known as BMTB, is a novel compound that has gained considerable attention in scientific research. This compound belongs to the class of benzamides and is synthesized through a multistep process. BMTB has been found to have potential applications in the field of neuroscience, specifically in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide is not fully understood, but it is believed to work by modulating the activity of certain ion channels in the brain. 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to activate the TRPM7 ion channel, which plays a role in neuronal survival and function. 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has also been found to inhibit the activity of the Kir2.1 potassium channel, which is involved in regulating neuronal excitability.
Biochemical and Physiological Effects
4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has also been found to reduce the levels of reactive oxygen species (ROS) in the brain, which can cause damage to cells. In addition, 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide in lab experiments is its neuroprotective properties. 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide can protect neurons from oxidative stress and reduce inflammation in the brain, which can be beneficial in studying neurological disorders. However, one of the limitations of using 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to improve cognitive function and memory in animal models, and further research is needed to determine its effectiveness in humans. Another area of interest is the development of new derivatives of 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide that have improved solubility and bioavailability. These derivatives could be used in a wider range of experiments and potentially have greater therapeutic potential. Finally, the mechanism of action of 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide is not fully understood, and further research is needed to elucidate its effects on ion channels and other molecular targets in the brain.

Synthesis Methods

The synthesis of 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide involves a multistep process that starts with the reaction of 4-bromo-2-nitroaniline with 4-methoxyphenol in the presence of potassium carbonate to form 4-bromo-2-(4-methoxyphenoxy)aniline. This intermediate is then reacted with 5-(trifluoromethyl)-2-nitrobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide.

Scientific Research Applications

4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been found to have potential applications in the field of neuroscience, specifically in the treatment of neurological disorders. It has been shown to have neuroprotective effects and can prevent neuronal death caused by oxidative stress. 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has also been found to have anti-inflammatory properties and can reduce inflammation in the brain. In addition, 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to improve cognitive function and memory in animal models.

properties

IUPAC Name

4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrF3NO3/c1-28-16-7-9-17(10-8-16)29-19-11-4-14(21(23,24)25)12-18(19)26-20(27)13-2-5-15(22)6-3-13/h2-12H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZLKXMYJAOACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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